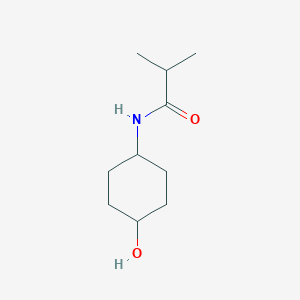
3-(2,6-Dichlorophenyl)propenoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dichlorophenyl)propenoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a 2,6-dichlorophenyl group attached to a prop-2-enoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)propenoyl chloride typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable reagent to form the corresponding cinnamic acid derivative. This intermediate is then converted to the acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction conditions often involve refluxing the mixture in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the cinnamic acid derivative followed by conversion to the acyl chloride. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.
化学反应分析
Types of Reactions
3-(2,6-Dichlorophenyl)propenoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidation reactions can convert the compound to carboxylic acids or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 are used in aqueous or organic solvents under controlled conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Alcohols and Aldehydes: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
科学研究应用
3-(2,6-Dichlorophenyl)propenoyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
作用机制
The mechanism of action of 3-(2,6-Dichlorophenyl)propenoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that affect their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites being acylated.
相似化合物的比较
Similar Compounds
- 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride
- 3-(3,4-Dichlorophenyl)prop-2-enoyl chloride
- 3-(2,6-Difluorophenyl)prop-2-enoyl chloride
Uniqueness
3-(2,6-Dichlorophenyl)propenoyl chloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. This positioning can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
属性
分子式 |
C9H5Cl3O |
|---|---|
分子量 |
235.5 g/mol |
IUPAC 名称 |
3-(2,6-dichlorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H5Cl3O/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H |
InChI 键 |
RTQDVNBXNNTDDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(R)-Cyclopropyl(4-nitrophenyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide](/img/structure/B8694159.png)

![Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8694174.png)
![Urea, N-hydroxy-N-[1-(5-methyl-2-furanyl)ethyl]-](/img/structure/B8694182.png)






![6-ethyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B8694251.png)



